molecular formula C12H5Br5O B1425443 2,3',4,4',5-Pentabromodiphenyl ether CAS No. 446254-80-4

2,3',4,4',5-Pentabromodiphenyl ether

Cat. No. B1425443
M. Wt: 564.7 g/mol
InChI Key: VTMFEPLDDHZBGI-UHFFFAOYSA-N
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Description

2,3’,4,4’,5-Pentabromodiphenyl ether is a halogenated organic compound . It is part of a group of polybrominated diphenyl ethers that are widely used as brominated flame retardants . It is suspected to be a toxic substance to humans, causing endocrine-mediated effects on the body and possibly causing developmental effects in nursed babies .


Molecular Structure Analysis

The molecular formula of 2,3’,4,4’,5-Pentabromodiphenyl ether is C12H5Br5O . The average mass is 564.688 Da and the monoisotopic mass is 559.625671 Da .


Chemical Reactions Analysis

2,3’,4,4’,5-Pentabromodiphenyl ether is a very unreactive compound . Its reactivity generally decreases with an increased degree of substitution of halogen for hydrogen atoms .


Physical And Chemical Properties Analysis

2,3’,4,4’,5-Pentabromodiphenyl ether is an amber-colored solid and insoluble in water . It has a density of 2.3±0.1 g/cm3 . It decomposes at its boiling point .

Scientific Research Applications

Oxidative Metabolism Studies

Research has investigated the oxidative metabolism of PBDE-99 in various species, providing insights into how this compound is processed in biological systems. For example, studies on cat liver microsomes reveal specific hydroxylated metabolites formed from PBDE-99, suggesting differences in metabolism compared to human liver microsomes (Zheng et al., 2016). Similar metabolic studies have been conducted using chicken liver microsomes (Zheng et al., 2015) and rat hepatic microsomes (Erratico et al., 2011).

Environmental Fate and Exposure

Studies have also focused on the environmental fate and human exposure to PBDE-99. For instance, research on guillemot eggs from the Baltic Sea provides data on the temporal trends of PBDE-99, reflecting changes in environmental exposure over time (Sellström et al., 2003). Another study examined the bioavailability and mass balance of PBDE-99 in rats, offering insights into its bioconcentration potential (Huwe et al., 2007).

Photodegradation Research

The photodegradation of PBDE-99 has been studied to understand its behavior under sunlight exposure. This research is crucial for assessing the environmental breakdown of PBDE-99 and its transformation products (Rayne et al., 2006).

Metabolite Identification and Quantification

Advanced methods have been developed for identifying and quantifying metabolites of PBDE-99. These techniques include ultra performance liquid chromatography-mass spectrometry, which is crucial for understanding the compound's metabolic pathways (Erratico et al., 2010).

In Vitro Assay Development

Research efforts have led to the development of novel in vitro assays to detect and quantify hydroxylated metabolites of PBDE-99. This is significant for evaluating the toxicological profiles of these metabolites (Gross et al., 2015).

Safety And Hazards

2,2’,4,4’,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans . It is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact but is a moderate skin irritant .

Future Directions

Due to its toxicity and persistence, the industrial production of 2,3’,4,4’,5-Pentabromodiphenyl ether is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .

properties

IUPAC Name

1,2,4-tribromo-5-(3,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-7-2-1-6(3-8(7)14)18-12-5-10(16)9(15)4-11(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTMFEPLDDHZBGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=CC(=C(C=C2Br)Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40724016
Record name 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3',4,4',5-Pentabromodiphenyl ether

CAS RN

446254-80-4
Record name 2,3',4,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254804
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,4-Tribromo-5-(3,4-dibromophenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40724016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3',4,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3IF7OHN68D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
X Zheng, C Erratico, X Luo, B Mai, A Covaci - Chemosphere, 2016 - Elsevier
Oxidative metabolism of BDE-47, BDE-99, and HBCDs by cat liver microsomes: Implications of cats as sentinel species to monitor human exposure to environmental pollutants - …
Number of citations: 20 www.sciencedirect.com
LK Krieger, A Szeitz, SM Bandiera - Chemosphere, 2017 - Elsevier
In the present study, we investigated the oxidative biotransformation of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47) and 2,2′,4,4′,5-pentabromodiphenyl ether (BDE-99) by liver …
Number of citations: 12 www.sciencedirect.com
X Zheng, C Erratico, MAE Abdallah, N Negreira… - Environmental …, 2015 - Elsevier
The in vitro oxidative metabolism of 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), 2,2′,4,4′,5-pentabromodiphenyl ether (BDE-99), and the individual α-, β- and γ-…
Number of citations: 28 www.sciencedirect.com
J Bezares-Cruz, CT Jafvert, I Hua - Environmental Science & …, 2004 - ACS Publications
Decabromodiphenyl ether (BDE209) is a widely used flame retardant, yet information regarding its environmental transformation rates and pathways are largely unknown. Because …
Number of citations: 352 pubs.acs.org
CA Erratico, SC Moffatt, SM Bandiera - Toxicological Sciences, 2011 - academic.oup.com
Polybrominated diphenyl ethers (PBDEs) are flame-retardant chemicals that have become ubiquitous environmental pollutants. 2,2′,4,4′-Tetrabromodiphenyl ether (BDE-47) and 2,2…
Number of citations: 78 academic.oup.com
E Hoh, Zhu, RA Hites - Environmental science & technology, 2005 - ACS Publications
Two brominated flame retardants, 1,2-bis(2,4,6-tribromophenoxy)ethane (TBE) and 2,3,4,5,6-pentabromoethylbenzene (PEB), were detected and identified in ambient air samples from …
Number of citations: 241 pubs.acs.org
LK Krieger, A Szeitz, SM Bandiera - Chemosphere, 2016 - Elsevier
Polar bears are at the top of the Arctic marine food chain and are subject to exposure and bioaccumulation of environmental chemicals of concern such as polybrominated diphenyl …
Number of citations: 17 www.sciencedirect.com
C Erratico, X Zheng, A Ryden, G Marsh, W Maho… - Toxicology letters, 2015 - Elsevier
Polybrominated diphenyl ethers (PBDEs) were used worldwide as additive flame retardants and are classified as persistent, bioaccumulable and toxic environmental pollutants. In …
Number of citations: 24 www.sciencedirect.com
MY Ahn, TR Filley, CT Jafvert, L Nies… - … science & technology, 2006 - ACS Publications
The photodebromination of decabromodiphenyl ether (BDE-209) adsorbed onto six different solid matrixes was investigated in sunlight and by irradiation with 350 ± 50 nm lamps (four …
Number of citations: 304 pubs.acs.org
CA Erratico, A Szeitz, SM Bandiera - Toxicological Sciences, 2012 - academic.oup.com
Hydroxylated polybrominated diphenyl ethers (PBDEs) have been found in human serum, suggesting that they are formed by in vivo oxidative metabolism of PBDEs. However, the …
Number of citations: 68 academic.oup.com

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